N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves several steps. One common method includes the condensation of thiophene-3-carboxylic acid with a piperidine derivative. The reaction typically requires a catalyst and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can be compared with other thiophene derivatives and piperidine-containing compounds:
Thiophene Derivatives: Compounds like suprofen and articaine also contain thiophene rings and exhibit pharmacological properties such as anti-inflammatory and anesthetic effects.
Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in pharmaceuticals for their biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiophene and piperidine, potentially offering a broader range of applications and activities .
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c19-16(14-5-9-20-12-14)17-10-13-3-6-18(7-4-13)11-15-2-1-8-21-15/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRLRFVEJKJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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